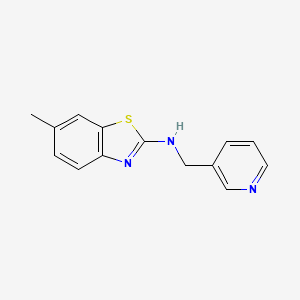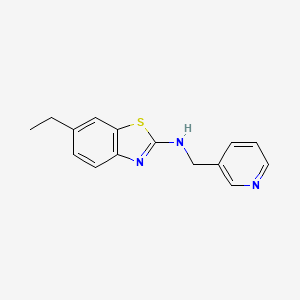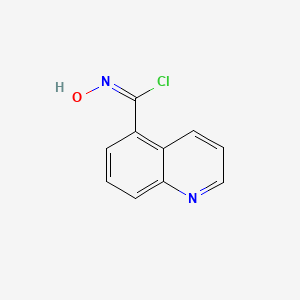
(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride
説明
(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride (HCC) is a versatile chemical compound that has been used in various scientific research applications. HCC is synthesized by the reaction of 5-chloro-2-hydroxyquinoline with N-hydroxyphthalimide in aqueous medium. It is a white, crystalline solid with a melting point of 107-109°C. HCC is a reagent used in organic synthesis, and has a wide range of applications in biochemical, physiological, and pharmacological research.
科学的研究の応用
Antifungal Applications
8-hydroxyquinoline derivatives, including (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, have demonstrated notable antifungal properties. A study elucidated the mechanism of antifungal action of three 8-hydroxyquinoline derivatives (clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid) against Candida spp. and dermatophytes. The compounds were found to damage the fungal cell wall and inhibit pseudohyphae formation by C. albicans. This suggests that modifications to the 8-hydroxyquinoline core, as seen in (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, can potentially yield compounds with robust antifungal activities (Pippi et al., 2018).
Inhibition of 2-Oxoglutarate Oxygenases
The compound 5-carboxy-8-hydroxyquinoline, structurally related to (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, was found to be a broad spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases. This group of enzymes is relevant in human diseases, and their inhibition presents therapeutic opportunities. It was observed that 5-carboxy-8-hydroxyquinoline inhibited various 2OG dependent enzymes effectively, indicating its potential as a therapeutic agent. The study also revealed that this compound, unlike other common inhibitors, remained active in both cytosolic and nuclear 2OG oxygenases without requiring ester derivatization, suggesting a broad spectrum of biological activities (Hopkinson et al., 2013).
Interaction with Serum Proteins
A study on 5-amino-8-hydroxyquinoline, another derivative similar to (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, revealed its promising anticancer properties due to its proteasome inhibitory activity. The interaction of this compound with serum proteins was extensively studied using both in vitro and in silico approaches. The research showed that 5-amino-8-hydroxyquinoline associated with bovine serum albumin, indicating a potential for good bioavailability and pharmacological activity in plasma, which could be similar for (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride (Ruankham et al., 2021).
Metal Chelation and Therapeutic Potential
8-Hydroxyquinolines, like (5E)-N-Hydroxyquinoline-5-carboximidoyl chloride, are significant due to their metal chelation properties, which are leveraged in treating various diseases. They have been utilized as potential drug candidates for diseases like Alzheimer's, HIV, and neurodegenerative disorders. Their ability to chelate metals also suggests their potential in developing broad-spectrum drug molecules for several life-threatening diseases (Gupta et al., 2021).
特性
IUPAC Name |
(5E)-N-hydroxyquinoline-5-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVVUFFRNNBSG-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CC=NC2=C1)/C(=N\O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-N-Hydroxyquinoline-5-carboximidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)
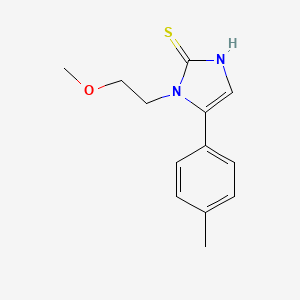
![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)
![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)
![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)

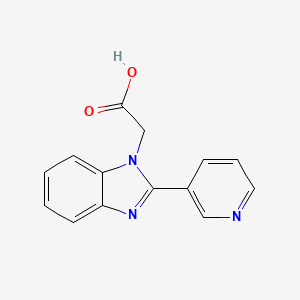
![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
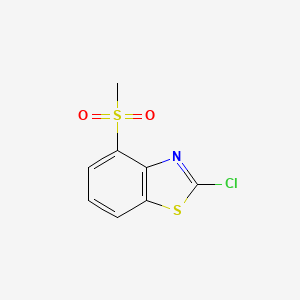
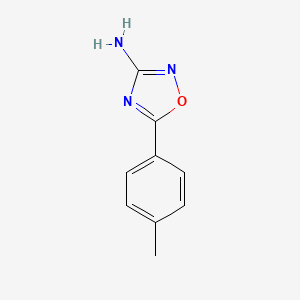
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)
